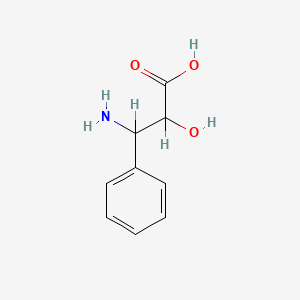![molecular formula C11H15N5O4 B1217458 2-Hydroxymethyl-5-(7-methylamino-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-tetrahydro-furan-3,4-diol](/img/structure/B1217458.png)
2-Hydroxymethyl-5-(7-methylamino-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-tetrahydro-furan-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₁H₁₅N₅O₄ .
- Although specific biological functions are not well-documented, it has garnered interest due to its unique structure and potential applications.
N7-Methyl-Formycin A: is a small molecule belonging to the class of organic compounds known as C-glycosyl compounds. It features a sugar group bonded through one carbon to another group via a C-glycosidic bond.
Preparation Methods
Synthetic Routes: The synthetic routes for N7-Methyl-Formycin A are not widely reported. research suggests that it can be synthesized through chemical modifications of related nucleosides.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Chemical Reactions Analysis
Reactivity: N7-Methyl-Formycin A likely undergoes various reactions typical of nucleosides, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: These reactions could yield derivatives with modified functional groups or altered sugar moieties.
Scientific Research Applications
Chemistry: Researchers explore N7-Methyl-Formycin A for its unique structural features and potential as a building block in synthetic chemistry.
Biology: Its effects on cellular processes, especially nucleic acid metabolism, remain an area of interest.
Medicine: Although not directly used as a drug, it may inspire drug design or serve as a lead compound.
Industry: Limited applications in the pharmaceutical industry due to its scarcity and lack of large-scale production.
Mechanism of Action
Molecular Targets: N7-Methyl-Formycin A likely interacts with enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Uniqueness: N7-Methyl-Formycin A’s distinct C-glycosidic bond sets it apart from other nucleosides.
Similar Compounds: While N7-Methyl-Formycin A is relatively rare, other nucleosides like adenosine and guanosine share similar structural motifs.
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-[7-(methylamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-7-5(13-3-14-11)6(15-16-7)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H,15,16)(H,12,13,14)/t4-,8-,9-,10+/m1/s1 |
InChI Key |
JRRNRCMIBCSOIH-LFAOKBQASA-N |
SMILES |
CNC1=NC=NC2=C(NN=C21)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CNC1=NC=NC2=C(NN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=NC=NC2=C(NN=C21)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Hydroxy-phenyl-phosphinoyloxy)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1217378.png)
![1-Methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1217380.png)
![3-cyclohexyl-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1217381.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-3-(1-tetrazolyl)benzamide](/img/structure/B1217382.png)
![N-(1,3-benzodioxol-5-yl)-1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1217384.png)
![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)
![4-[[4-ethyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1217386.png)
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1217390.png)




